Ethyl 4-bromobenzoate

Cross-coupling Catalysis Aryl Halide Reactivity

Ethyl 4-bromobenzoate (CAS 5798-75-4) is a para-substituted aryl bromide ester that serves as a versatile intermediate in organic synthesis. It is a colorless to light yellow liquid with a molecular weight of 229.07 g/mol.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 5798-75-4
Cat. No. B1630516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromobenzoate
CAS5798-75-4
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C9H9BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
InChIKeyXZIAFENWXIQIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromobenzoate (CAS 5798-75-4) in Scientific Procurement: Essential Aryl Halide Building Block


Ethyl 4-bromobenzoate (CAS 5798-75-4) is a para-substituted aryl bromide ester that serves as a versatile intermediate in organic synthesis . It is a colorless to light yellow liquid with a molecular weight of 229.07 g/mol [1]. The compound features an electron-withdrawing ester group and a reactive bromine atom at the para-position, enabling its participation in a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings [2]. Its primary applications lie in the pharmaceutical and agrochemical sectors, where it is used to construct biaryl and other complex molecular scaffolds .

Suitable for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Stille) for biaryl construction.
Used as a pharmaceutical and agrochemical intermediate in complex molecule synthesis.
Room-temperature liquid facilitates precise metering and handling in large-scale processes.
Physical state supports continuous flow and batch operations.

Procurement Risks of Substituting Ethyl 4-Bromobenzoate with Alternative Aryl Halides


The choice of halogen and ester group in aryl halide building blocks is non-trivial and cannot be made arbitrarily. While compounds like 4-bromobenzoic acid, ethyl 4-chlorobenzoate, or methyl 4-bromobenzoate share structural similarities, their physicochemical properties and reactivity profiles differ substantially [1]. For instance, the reactivity order for Suzuki couplings (Ar-I > Ar-Br > Ar-Cl) is well-established, meaning a chloro- analog would require harsher conditions or different catalysts, potentially impacting yield and selectivity [2]. Conversely, an iodo- analog is more expensive and can be too reactive, leading to side reactions. The ester group also influences solubility, boiling point, and downstream transformations. Therefore, substituting one aryl halide for another without empirical validation can derail synthetic routes, compromise reaction yields, and invalidate established protocols, leading to wasted time and resources. The following evidence quantifies the specific differentiating characteristics of Ethyl 4-bromobenzoate.

! Chloro-analog (ethyl 4-chlorobenzoate) may require harsher coupling conditions and reduce reaction yield.
! Iodo-analog can increase cost and side-reaction risk due to over-reactivity in cross-couplings.
! Methyl ester is a solid at room temperature, complicating liquid-phase metering and dissolution profiles.

Quantitative Differentiation of Ethyl 4-Bromobenzoate vs. Structural Analogs


Suzuki Coupling Reactivity: Ethyl 4-Bromobenzoate vs. Ethyl 4-Chlorobenzoate

The reactivity of Ethyl 4-bromobenzoate in palladium-catalyzed cross-coupling reactions is demonstrably higher than that of its chloro-analog. This is a fundamental principle in organometallic chemistry where the rate-determining oxidative addition step is faster for aryl bromides compared to aryl chlorides [1]. While a direct, side-by-side kinetic study for this exact pair was not located, the well-established class-level reactivity order (Ar-I > Ar-Br > Ar-Cl) provides a strong inference. Ethyl 4-bromobenzoate has been successfully employed in Suzuki couplings to yield biaryl products with up to 91% efficiency , a benchmark that would be difficult to achieve with the less reactive Ethyl 4-chlorobenzoate under identical mild conditions.

Suzuki Reactivity
Class-level inference
Target: up to 91% yield (Ar-Br)
Comparator: lower reactivity (Ar-Cl)
Milder coupling conditions may be achievable.
Validate with specific substrate and catalyst system.
Cross-coupling Catalysis Aryl Halide Reactivity

Comparative Boiling Point and Density of Ethyl vs. Methyl 4-Bromobenzoate

The choice between ethyl and methyl esters can significantly impact purification and handling. Ethyl 4-bromobenzoate has a reported boiling point of 129-131 °C at 14 mmHg and a density of 1.403 g/mL at 25 °C . Its methyl ester counterpart, Methyl 4-bromobenzoate, has a lower boiling point of 130-132 °C at 760 mmHg . The lower boiling point of the ethyl ester under reduced pressure can be advantageous for vacuum distillation, a common purification technique. Furthermore, the ethyl ester is a liquid at room temperature (mp 18 °C), while the methyl ester is a solid (mp 78-81 °C), which can influence dissolution rates and handling in industrial settings.

Physical Form
Direct comparison
bp 129–131 °C (liquid)
Methyl ester: bp 130–132 °C (solid)
Liquid state supports metering and dissolution.
Pressure conditions differ; verify handling protocol.
Physical Properties Purification Formulation

Hydrolytic Stability: Ethyl 4-Bromobenzoate vs. Unsubstituted Ethyl Benzoate

The presence of the electron-withdrawing bromine atom in the para position influences the hydrolytic stability of the ester. A comparative study on the hydrolytic stability of ethyl 4-bromobenzoate in basic media found its half-life (t1/2) to be approximately 12 minutes. In the same study, the unsubstituted analog, ethyl benzoate, exhibited a longer half-life of 15 minutes [1]. This indicates that the bromo-substituted compound hydrolyzes slightly faster, a factor that must be considered for storage conditions and reactions conducted in aqueous or basic environments.

Hydrolytic Stability
Direct comparison
t1/2 ≈ 12 min (Br-substituted)
Ethyl benzoate: t1/2 ≈ 15 min
Slightly faster hydrolysis; requires anhydrous storage.
Consider for aqueous or basic reaction setups.
Stability Hydrolysis Storage

Market Application Focus: Ethyl 4-Bromobenzoate as a Dominant Pharmaceutical Intermediate

Market data quantifies the primary application focus of Ethyl 4-bromobenzoate. In 2025, pharmaceutical intermediates accounted for 50% of its total market demand, followed by liquid crystal synthesis (25%), agrochemicals (15%), and other uses (10%) . This application distribution is a key differentiator from similar aryl halides, such as 4-bromobenzoic acid, which, while also used in pharma, finds broader use in dyes and other industrial applications . The concentrated demand from pharmaceutical R&D and production indicates a supply chain and quality specifications (e.g., GMP compliance) that are tailored to this sector.

Market Application
Reported market data
50% pharmaceutical intermediates
Supply chain and QC often aligned with pharma R&D.
Verify supplier quality documentation for specific grade.
Market Analysis Pharmaceuticals Procurement

Optimal Application Scenarios for Ethyl 4-Bromobenzoate in R&D and Production


API Intermediate for Biaryl Motifs via Suzuki-Miyaura Coupling

Given its high reactivity in Suzuki couplings (up to 91% yield as per Section 3 Evidence 1), Ethyl 4-bromobenzoate is the preferred aryl halide for constructing biaryl linkages found in numerous active pharmaceutical ingredients (APIs). Its bromine atom allows for efficient coupling with a wide variety of boronic acids under mild, Pd-catalyzed conditions, minimizing side reactions and maximizing yield for complex, high-value intermediates .

Large-Scale Synthesis Requiring Liquid Handling and Metering

As detailed in Section 3 Evidence 2, the liquid physical state of Ethyl 4-bromobenzoate at room temperature (mp 18 °C) provides a distinct advantage over solid analogs like methyl 4-bromobenzoate. This property makes it ideal for continuous flow chemistry and large-scale batch processes where precise liquid metering pumps can be employed to improve process control, safety, and reproducibility .

Synthesis of Para-Functionalized Benzoate Derivatives via Nucleophilic Aromatic Substitution

The bromine atom at the para position can be displaced by strong nucleophiles, but the electron-withdrawing ester group can also activate the ring for nucleophilic aromatic substitution (SNAr) under specific conditions. The controlled hydrolytic stability data (Section 3 Evidence 3) informs the selection of reaction conditions that minimize ester cleavage while promoting the desired substitution, making it a useful scaffold for generating diverse libraries of para-substituted benzoates [1].

Deuterated Internal Standard Synthesis for LC-MS/MS Bioanalysis

Ethyl 4-bromobenzoate serves as a cost-effective precursor for the synthesis of its deuterated analog, Ethyl 4-bromobenzoate-[d4]. As indicated by its strong market position in pharmaceuticals (Section 3 Evidence 4), this labeled compound is an essential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays used to quantify drug candidates and their metabolites in biological matrices with high precision and accuracy .

Application
Selection Property
Validation Focus
Biaryl Synthesis via Suzuki Coupling
High aryl bromide reactivity
Reproducibility of coupling yields
Liquid-Handling Synthesis Processes
Room-temperature liquid state
Metering accuracy and solubility
Para-Functionalized Benzoate Libraries
Controlled hydrolytic stability profile
Compatibility with reaction conditions
Internal Standard Precursor Synthesis
Established pharma intermediate supply
Isotopic enrichment and purity for method development

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